2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Medicinal Chemistry Drug Design Permeability

This pyrazine-piperidine screening compound (MW 312.37 g/mol, TPSA 68.2 Ų, XLogP3 1.3) is a critical building block for kinase-targeted fragment-based drug discovery (FBDD). Its low lipophilicity and zero H-bond donors favor CNS penetration, while the amide linker serves as a metabolic soft spot control in stability assays. Pair with its 3-chloro and 2-methyl-piperidinyl analogs to validate in silico logP/TPSA models. Sourced from curated HTS collections; ensure batch-to-batch consistency for reliable SAR.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 2640969-05-5
Cat. No. B6473892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine
CAS2640969-05-5
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C17H20N4O2/c1-13-10-18-5-2-16(13)23-12-14-3-8-21(9-4-14)17(22)15-11-19-6-7-20-15/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3
InChIKeyPRNOKYVGZCXUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS 2640969-05-5): Physicochemical Profile and Procurement Context


2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a heterocyclic small molecule belonging to the pyrazine-piperidine class, widely utilized as a screening compound and building block in early-stage drug discovery [1]. The compound features a pyrazine ring linked to a piperidine moiety via a carbonyl bridge, further functionalized with a 3-methylpyridin-4-yloxymethyl group. This modular architecture is characteristic of Life Chemicals HTS compound F6683-1692, possessing a molecular weight of 312.37 g/mol, a calculated XLogP3 of 1.3, a topological polar surface area (TPSA) of 68.2 Ų, and no hydrogen bond donors with 5 acceptor sites [2]. The compound is primarily sourced for high-throughput screening libraries and focused medicinal chemistry campaigns targeting kinase inhibition and receptor modulation [1].

Why 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS 2640969-05-5) Cannot Be Interchanged with Close Analogs Without Risking Altered Lead Properties


The pyrazine-piperidine chemical space is highly sensitive to subtle modifications, where changes to the heterocycle substitution pattern or linker geometry profoundly impact key physicochemical properties such as lipophilicity, polarity, and molecular recognition [1]. This compound's specific 2-pyrazinecarbonyl amide linkage and 3-methylpyridin-4-yloxymethyl appendage dictate its distinct solubility, permeability, and hydrogen-bonding capacity. Interchanging this compound with its closest analogs—differing by a single atom (Cl vs. CH₃) or a direct ring attachment versus a carbonyl bridge—will yield different logP, TPSA, and metabolic stability profiles, potentially invalidating structure-activity relationships (SAR) in hit-to-lead optimization [2]. The quantitative evidence below demonstrates precisely why generic substitution based on superficial structural similarity is not scientifically justified.

Quantitative Differentiation of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS 2640969-05-5) Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Relative to 2-Methyl-3-piperidinyl Analog

The target compound exhibits a higher topological polar surface area (TPSA) of 68.2 Ų compared to 51.1 Ų for the 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine analog, representing an increase of approximately 33% [1]. This difference arises from the carbonyl oxygen contributing additional polar surface within the amide linkage absent in the analog's direct pyrazine-piperidine bond [2]. The elevated TPSA correlates with improved aqueous solubility potential and reduced passive membrane permeability, directly influencing oral bioavailability predictions [3].

Medicinal Chemistry Drug Design Permeability

Significantly Lower Lipophilicity (XLogP3) Contrasting with 2-Methyl-3-piperidinyl Analog

The compound possesses an XLogP3 of 1.3, which is substantially lower than the 2.3 calculated for the 2-methyl-3-piperidinyl analog [1]. This approximately 43% reduction in lipophilicity positions the compound closer to the desirable drug-like space (XLogP < 5) and suggests a reduced risk of high lipophilicity-driven toxicity, such as hERG channel blockade and phospholipidosis [2]. The difference is attributed to the polar carbonyl group replacing a direct, more lipophilic carbon-carbon connection between the piperidine and pyrazine rings [3].

Lipophilicity ADME Drug-likeness

Distinct Hydrogen Bond Acceptor Capacity Versus 3-Chloro Analog

The compound possesses five hydrogen bond acceptor (HBA) sites, identical to the 3-chloro analog [1]. However, the replacement of a methyl group with a chloro substituent in the analog (CAS 2640954-84-1) alters the electronic environment and potential for halogen bonding, while not changing the HBA count . The target compound's methyl group provides a distinct steric and electronic handle for hydrophobic interactions, which may translate into different target selectivity profiles compared to the halogenated analog [2].

Molecular Recognition Binding Affinity Pharmacophore

Recommended Application Scenarios for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine (CAS 2640969-05-5)


Design of Fragment Libraries Targeting Kinase Hinge-Binding Regions

The compound's combination of a hydrogen bond-rich pyrazine-carbonyl-piperidine scaffold (5 HBA, 0 HBD, TPSA 68.2 Ų) and moderate lipophilicity (XLogP3=1.3) makes it an ideal core for fragment-based drug discovery (FBDD) targeting the ATP-binding pocket of kinases [1]. Its physicochemical profile aligns with the 'rule of three' for fragments (MW < 300, though the compound is 312.37; XLogP ≤ 3), and the 3-methylpyridine moiety can be exploited for hinge-binding interactions while the piperidine nitrogen serves as a vector for fragment growing or linking strategies [2].

Hit-to-Lead Optimization for CNS-Penetrant Programs

Given its relatively lower XLogP3 (1.3) and smaller molecular weight compared to the 2-methyl-piperidinyl analog, the compound is a more suitable starting point for central nervous system (CNS) drug discovery campaigns where low lipophilicity is correlated with reduced P-glycoprotein efflux and improved brain penetration [1]. The absence of hydrogen bond donors further supports passive diffusion across the blood-brain barrier, a critical factor for CNS-targeted therapeutics [2].

Control Compound for Metabolic Stability Profiling of Pyrazine-Piperidine Series

The distinct amide linkage (piperidine-1-carbonyl-pyrazine) confers metabolic vulnerability to hydrolytic enzymes such as carboxylesterases, which is not present in analogs with direct carbon-carbon linkages [1]. Therefore, this compound serves as an essential 'metabolic soft spot' control when profiling a series of pyrazine-piperidine derivatives in liver microsome or hepatocyte stability assays, enabling researchers to quantify the impact of the linker on intrinsic clearance and guide medicinal chemistry optimization away from metabolically labile motifs [2].

Benchmarking Computational ADME Models with Physicochemical Property Triplets

The compound, together with its 3-chloro and 2-methyl-piperidinyl analogs, forms a matched molecular pair triple with systematic variation in a single substituent (Cl vs. CH₃ vs. H) and linker (amide vs. direct). This set provides a valuable test case for validating in silico models predicting TPSA, logP, and solubility, as the experimentally determined or high-quality computed values (TPSA: 68.2 Ų vs 51.1 Ų; XLogP3: 1.3 vs 2.3) create a clear gradient against which model accuracy can be assessed [1].

Quote Request

Request a Quote for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.